molecular formula C10H12O2S B3196061 Ethyl 1-(thiophen-2-yl)cyclopropanecarboxylate CAS No. 950604-72-5

Ethyl 1-(thiophen-2-yl)cyclopropanecarboxylate

Cat. No.: B3196061
CAS No.: 950604-72-5
M. Wt: 196.27 g/mol
InChI Key: GYEWUZCHTVZLNV-UHFFFAOYSA-N
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Description

Significance of Cyclopropane (B1198618) and Thiophene (B33073) Moieties in Contemporary Organic Chemistry

The structural components of Ethyl 1-(thiophen-2-yl)cyclopropanecarboxylate are independently recognized for their profound impact on the properties of organic molecules.

The cyclopropane moiety is a highly versatile functional group in medicinal chemistry. nih.gov Despite its simple structure, the three-membered ring possesses significant ring strain and unique electronic properties. nbinno.com The C-C bonds have enhanced p-character, making the ring somewhat resemble an alkene in its reactivity. nih.govscientificupdate.com In drug design, the incorporation of a cyclopropane ring can offer several advantages, including increased metabolic stability, enhanced binding potency, and improved permeability across biological membranes. nih.govnbinno.combohrium.com Its rigidity can lock a molecule into a specific conformation, which can lead to more favorable and selective binding to biological targets like enzymes or receptors. nbinno.comiris-biotech.de

Table 2: Key Contributions of the Cyclopropyl (B3062369) Group in Drug Design

Feature Benefit in Medicinal Chemistry
Conformational Rigidity Locks molecular shape, enhancing binding potency and selectivity. nbinno.comiris-biotech.de
Metabolic Stability More resistant to metabolic pathways compared to linear chains, potentially increasing drug half-life. nbinno.com
Lipophilicity Modification Can be used to fine-tune the lipophilicity of a molecule, affecting its solubility and permeability. iris-biotech.de

| Structural Novelty | Provides three-dimensionality and serves as a novel chemotype for new drug candidates. bohrium.com |

The thiophene moiety is a sulfur-containing heterocycle that is considered a "privileged pharmacophore" in medicinal chemistry. nih.govrsc.org It is a structural component in numerous FDA-approved drugs. nih.govrsc.org Thiophene derivatives are known to exhibit a vast array of biological activities. mdpi.comnih.govencyclopedia.pub The sulfur atom in the ring can participate in hydrogen bonding, which can be crucial for drug-receptor interactions. nih.gov Its aromatic nature and ability to undergo various chemical transformations make it an attractive scaffold for developing new therapeutic agents. derpharmachemica.comeprajournals.com

Table 3: Selected Biological Activities of Thiophene Derivatives

Biological Activity
Anti-inflammatory nih.govencyclopedia.pub
Antimicrobial nih.govencyclopedia.pub
Antiviral mdpi.comencyclopedia.pub
Anticancer nih.govnih.gov
Anticonvulsant nih.gov
Antioxidant nih.gov
Antihypertensive nih.gov

Historical Context of Cyclopropanecarboxylate (B1236923) Derivatives in Chemical Synthesis

The synthesis of cyclopropanecarboxylic acids and their ester derivatives has a long history in organic chemistry. Early preparations, documented in Organic Syntheses in the 1940s and 1950s, often involved multi-step processes starting from precursors like 1-bromo-3-chloropropane. google.com One classic method involved the cyclization of 4-chlorobutyronitrile (B21389) to form cyclopropanenitrile, followed by hydrolysis to yield cyclopropanecarboxylic acid. google.com Another historical route was the hydrolysis of cyclopropyl cyanide. orgsyn.org

The esterification of cyclopropanecarboxylic acid to derivatives like ethyl cyclopropanecarboxylate can be achieved through standard methods, such as refluxing the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst like sulfuric acid. google.com Over the decades, synthetic methodologies have evolved significantly, and numerous techniques are now available for the construction of the cyclopropane ring, allowing for the synthesis of a wide variety of substituted cyclopropanecarboxylate derivatives. cyberleninka.rugoogle.com These derivatives have long been recognized as valuable intermediates in the synthesis of pharmaceuticals and pesticides. google.com

Overview of the Current Research Landscape Pertaining to this compound

While the individual cyclopropane and thiophene moieties are subjects of extensive research, published academic studies focusing specifically on this compound are limited. The compound is primarily available through chemical suppliers as a research chemical or building block. bldpharm.com

However, the current research landscape strongly supports its potential as a valuable synthetic intermediate. The combination of the biologically active thiophene ring and the conformationally constraining cyclopropane ring makes it an attractive starting point for creating novel compounds with potential pharmaceutical applications. Research on structurally related molecules demonstrates the utility of this scaffold. For instance, various thiophene derivatives are actively being synthesized and evaluated for a range of therapeutic targets, including as inhibitors of enzymes like mPGES-1, which is involved in inflammation and cancer. nih.gov Similarly, complex cyclopropane carboxylic acid derivatives are being investigated for their potential as anti-inflammatory agents. google.com The synthesis of molecules containing both thiophene and other cyclic structures is also an active area of research for developing new pharmacologically active compounds. scielo.org.zamdpi.com

Given these active research areas, this compound serves as a promising, pre-functionalized scaffold. It provides chemists with a platform to introduce additional complexity and functionality, with the goal of developing novel candidates for drug discovery programs or new materials with unique electronic properties.

Properties

IUPAC Name

ethyl 1-thiophen-2-ylcyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c1-2-12-9(11)10(5-6-10)8-4-3-7-13-8/h3-4,7H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYEWUZCHTVZLNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 1 Thiophen 2 Yl Cyclopropanecarboxylate

Direct Cyclopropanation Strategies

Direct strategies aim to form the cyclopropane (B1198618) ring in a single chemical transformation, typically by adding a C1 unit to an appropriately substituted thiophene-containing alkene.

Transition metal catalysis is a powerful tool for cyclopropane synthesis, often proceeding through the formation of a metal carbene intermediate that reacts with an alkene. wikipedia.org

Gold (Au): Gold catalysts, particularly gold(I) complexes, are effective in catalyzing carbene transfer reactions from diazo compounds. acs.org For the synthesis of the target molecule, a gold(I) catalyst could mediate the reaction between 2-vinylthiophene (B167685) and an ethyl diazoacetate. acs.orgresearchgate.net This approach often provides high stereoselectivity. acs.org Gold catalysis can also be employed in the cycloisomerization of enynes to form fused cyclopropane systems, highlighting its utility in constructing complex ring structures. bohrium.comresearchgate.net

Copper (Cu): Copper catalysts, especially copper(I) salts like CuI, are widely used for cyclopropanation and for the synthesis of thiophene (B33073) rings. acs.orgscispace.com The reaction of haloalkynes in the presence of a copper(I) catalyst can lead to the formation of substituted thiophenes. acs.org In the context of cyclopropanation, copper catalysts can facilitate the decomposition of diazo compounds to generate carbenes for addition to olefins. wikipedia.org A copper-catalyzed borofunctionalization approach has also been developed to synthesize β-boryl cyclopropanes, using CO as a C1 source and creating a carbene intermediate that reacts with aryl olefins. nih.gov

Catalyst SystemBaseYield of Furan 3a (%)
CuI / 1,10-phenCs₂CO₃25
CuI / 1,10-phenK₂CO₃42
CuI / 1,10-phent-BuOK0
CuI / 1,10-phenNaOH65
CuI / 1,10-phenKOH 93
CuBr / 1,10-phenKOH85
CuCl / 1,10-phenKOH82
Cu(OAc)₂ / 1,10-phenKOH68
This table illustrates the effect of different copper salts and bases on a related heterocyclic synthesis, with CuI and KOH proving to be the optimal combination for achieving a high yield. acs.org

Ruthenium (Ru): Ruthenium complexes are known to catalyze cyclopropanation reactions. A one-step, Ru(II)-catalyzed three-component reaction of alcohols or esters with sulfones can produce highly substituted cyclopropanes with excellent diastereoselectivity. acs.org This method avoids the need for sensitive diazo reagents. acs.org Ruthenium catalysts are also used in the synthesis of thiophene-substituted metal complexes and in cycloadditions to form fused thiophenes. st-andrews.ac.ukresearchgate.net

Iridium (Ir): Iridium-catalyzed reactions can be employed in cascades that involve cyclopropane ring expansions. nih.govnih.gov For instance, an iridium-catalyzed hydrogen borrowing cascade can transform cyclopropyl (B3062369) alcohols into substituted cyclopentanes, demonstrating the metal's ability to mediate complex rearrangements involving cyclopropane motifs. nih.govresearchgate.net

Visible-light organophotocatalysis offers a redox-neutral pathway for cyclopropanation. nih.gov This method uses an organic photocatalyst that, upon irradiation with light, can initiate the formation of a cyclopropane ring from an olefin and a suitable bifunctional reagent, such as triethylammonium (B8662869) bis(catecholato)iodomethylsilicate. nih.gov These reactions exhibit broad functional group tolerance, proceeding efficiently with substrates bearing acids, alcohols, and various heterocycles. researchgate.netethz.ch The process is often tolerant of air and moisture, making it a robust synthetic option. researchgate.net

Ylides are neutral, dipolar molecules that serve as excellent nucleophiles for forming C-C bonds. Their reaction with electron-deficient alkenes is a cornerstone of cyclopropane synthesis. wikipedia.orgnih.gov

Sulfonium (B1226848) Ylides: The reaction of a sulfur ylide with an α,β-unsaturated carbonyl compound is known as the Johnson–Corey–Chaykovsky reaction. wikipedia.orgorganic-chemistry.org To form the target molecule, a precursor like ethyl (E)-3-(thiophen-2-yl)acrylate could be treated with a sulfonium ylide, such as dimethyloxosulfonium methylide. The reaction proceeds via a 1,4-conjugate addition, followed by an intramolecular ring closure to yield the cyclopropane. organic-chemistry.org Sulfur ylides can also be used in dearomative reactions with activated N-heteroarenes to create cyclopropane-fused heterocycles. nih.gov Recent research has focused on developing catalytic and enantioselective versions of these reactions. mdpi.com

Phosphorous Ylides: Stabilized phosphorus ylides (Wittig reagents) can participate in cyclopropanation reactions, particularly with precursors like γ-hydroxy enones. acs.org The reaction mechanism involves a Michael addition of the ylide, followed by the formation of an intermediate 1,2-oxaphospholane, which then collapses to form the cyclopropane ring and triphenylphosphine (B44618) oxide. acs.orgrsc.org The steric bulk of the ylide can significantly influence the diastereomeric outcome of the cyclopropanation. rsc.org

Nitrogen Ylides: Nitrogen ylides, generated from ammonium (B1175870) salts, can mediate the cyclopropanation of α,β-unsaturated lactams and lactones in a highly stereoselective manner. researchgate.net This approach avoids common side reactions like double-bond shifts. researchgate.net

The Michael Initiated Ring Closure (MIRC) is a powerful and versatile method for constructing cyclopropane rings. rsc.orgub.ac.id The process involves two key steps: a nucleophilic Michael addition to an electron-deficient alkene, followed by an intramolecular nucleophilic substitution (a 3-exo-tet cyclization) that closes the ring. acsgcipr.org

For the synthesis of Ethyl 1-(thiophen-2-yl)cyclopropanecarboxylate, one could envision the reaction between an α-halo ester and a thiophene-stabilized carbanion. An alternative MIRC pathway involves the reaction of 2-arylacetonitriles with α-bromoennitriles, which has been shown to produce a wide range of dinitrile-substituted cyclopropanes under mild, base-promoted conditions. nih.gov This highlights the broad applicability of the MIRC strategy for creating highly functionalized cyclopropanes. acs.orgresearchgate.net

EntryAr in 2-ArylacetonitrileProductYield (%)
14-pyridyl3a 82
23-pyridyl3b 85
32-pyridyl3c 45
44-MeOC₆H₄3d 94
53-MeOC₆H₄3e 81
62-MeOC₆H₄3f 76
74-MeC₆H₄3g 92
This table shows the substrate scope and yields for a MIRC reaction between various 2-arylacetonitriles and (Z)-2-bromo-3-phenylacrylonitrile, demonstrating the method's efficiency. nih.gov

Multi-Step Synthesis Pathways

When direct cyclopropanation is not feasible or efficient, multi-step sequences that strategically build the cyclopropane ring become necessary.

Multi-step pathways allow for greater control over substitution and stereochemistry by forming the cyclopropane ring from a pre-functionalized acyclic precursor.

One common strategy is the intramolecular cyclization of a 1,3-disubstituted propane (B168953) derivative. wikipedia.org For example, a molecule containing a thiophene group at one end and two leaving groups (like halides) at appropriate positions can be treated with a strong base to generate a carbanion, which then undergoes an internal SN2 reaction to close the ring. This is the basis of the first-ever synthesis of cyclopropane via a Wurtz coupling of 1,3-dibromopropane. wikipedia.org

Another powerful multi-step approach involves transition-metal-catalyzed cross-coupling reactions. nih.gov A plausible route to the target compound could involve a palladium-catalyzed Suzuki–Miyaura cross-coupling. nih.gov This could be achieved by coupling a (1-(ethoxycarbonyl)cyclopropyl)boronic acid derivative with 2-bromothiophene. Alternatively, one could couple cyclopropylboronic acid with a thiophene derivative that already contains the ester group. This method allows for the modular construction of the target molecule from readily available starting materials. nih.gov

Regioselective Introduction of the Thiophene Moiety

The precise installation of the thiophene group at the 2-position of the cyclopropane ring is a critical challenge in the synthesis of the target molecule. Regioselectivity ensures the formation of the desired isomer and is paramount for the compound's ultimate application. While a direct, single-step regioselective synthesis of this compound is not extensively documented, established methods for the synthesis of substituted thiophenes can be adapted.

One plausible strategy involves the use of a pre-functionalized thiophene precursor. For instance, a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, could be employed. This would involve the reaction of a 2-halothiophene, such as 2-bromothiophene, with a cyclopropanecarboxylate (B1236923) derivative bearing a suitable coupling partner, like a boronic acid or ester. The choice of catalyst, ligand, and reaction conditions would be crucial to ensure high regioselectivity and yield.

Another approach centers on the cyclopropanation of a thiophene-containing olefin. The synthesis of 2-vinylthiophene is a well-established process, and its subsequent cyclopropanation with a carbene source, such as ethyl diazoacetate, in the presence of a suitable catalyst, would directly yield the desired scaffold. The regioselectivity in this case is dictated by the position of the vinyl group on the thiophene ring.

Esterification and Functional Group Installation at Key Positions

The ethyl ester functionality in the target molecule is typically introduced through esterification of the corresponding carboxylic acid, 1-(thiophen-2-yl)cyclopropanecarboxylic acid. The most common and direct method for this transformation is the Fischer-Speier esterification. researchgate.netmasterorganicchemistry.com This acid-catalyzed reaction involves refluxing the carboxylic acid in an excess of ethanol (B145695) with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). researchgate.netmasterorganicchemistry.com The equilibrium of the reaction is driven towards the ester product by using a large excess of the alcohol and/or by removing the water formed during the reaction. masterorganicchemistry.com

The general mechanism for Fischer esterification proceeds via several key steps:

Protonation of the carbonyl oxygen: The carboxylic acid is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Nucleophilic attack by the alcohol: The alcohol (ethanol) acts as a nucleophile and attacks the protonated carbonyl carbon. masterorganicchemistry.com

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. masterorganicchemistry.com

Elimination of water: A molecule of water is eliminated, forming a protonated ester. masterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated to yield the final ethyl ester and regenerate the acid catalyst. masterorganicchemistry.com

Further functionalization of the thiophene ring or the cyclopropane moiety can be achieved through various organic transformations. For instance, electrophilic substitution reactions on the thiophene ring, such as halogenation or acylation, can introduce additional functional groups. The positions of these substitutions would be directed by the activating nature of the cyclopropyl group.

Asymmetric Synthesis and Stereochemical Control

The presence of a stereocenter at the 1-position of the cyclopropane ring in this compound necessitates the development of asymmetric synthetic methods to obtain enantiomerically pure forms of the compound.

Enantioselective Methodologies for Cyclopropane Construction

The most direct approach to enantiomerically enriched cyclopropanes is through the use of chiral catalysts in the cyclopropanation reaction. Rhodium(II) complexes bearing chiral ligands are particularly effective for the asymmetric cyclopropanation of olefins with diazoacetates. nih.govrsc.orgnih.gov For the synthesis of this compound, the reaction of 2-vinylthiophene with ethyl diazoacetate in the presence of a chiral rhodium(II) catalyst would be a key strategy. The choice of the chiral ligand on the rhodium catalyst is critical in determining the enantioselectivity of the reaction. Ligands such as those derived from pyroglutamate (B8496135) or other chiral carboxylic acids have been shown to induce high levels of enantiomeric excess (ee) in similar transformations. nih.gov

Engineered enzymes, such as myoglobin-based catalysts, have also emerged as powerful tools for asymmetric cyclopropanation. mdpi.com These biocatalysts can exhibit high stereoselectivity and catalytic efficiency for the cyclopropanation of various olefins, including heteroaromatic substrates.

Diastereoselective Approaches to Substituted Cyclopropanes

When the cyclopropane ring is further substituted, controlling the diastereoselectivity of the cyclopropanation becomes crucial. Diastereoselective methods often rely on the steric or electronic influence of existing stereocenters or functional groups on the substrate. For instance, the cyclopropanation of a chiral, non-racemic thiophene-containing olefin can proceed with high diastereoselectivity, with the existing stereocenter directing the approach of the carbene.

Recent advances have also demonstrated diastereoselective cyclopropanation from unactivated alkenes and carbon pronucleophiles, a method that has been successfully applied to thiophene-substituted substrates. nih.gov

Utilization of Chiral Auxiliaries and Catalysts in Stereospecific Syntheses

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. researchgate.netwikipedia.orgresearchgate.netscielo.org.mx In this approach, a chiral molecule (the auxiliary) is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product.

For the synthesis of this compound, a chiral auxiliary could be attached to the carboxylate group of a precursor. For example, the cyclopropanation of an acrylate (B77674) ester bearing a chiral alcohol as the esterifying group can proceed with high diastereoselectivity. Subsequent transesterification would then yield the desired ethyl ester. Common chiral auxiliaries include those derived from camphor, menthol, and oxazolidinones. wikipedia.org

The combination of chiral catalysts with prochiral substrates is a powerful approach for stereospecific synthesis. As mentioned in section 2.3.1, chiral rhodium(II) catalysts are highly effective for the enantioselective cyclopropanation of olefins like 2-vinylthiophene. nih.gov The stereospecificity of these reactions, where the stereochemistry of the olefin is transferred to the cyclopropane product, is a key feature.

Catalyst/Auxiliary TypeSubstrateReagentKey Features
Chiral Rhodium(II) Catalysts2-VinylthiopheneEthyl DiazoacetateHigh enantioselectivity, catalyst-controlled stereochemistry. nih.govrsc.orgnih.gov
Engineered Myoglobin2-VinylthiopheneEthyl DiazoacetateBiocatalytic, high stereoselectivity. mdpi.com
Chiral Auxiliaries (e.g., oxazolidinones)Acrylate with chiral auxiliaryThiophene-derived nucleophileSubstrate-controlled diastereoselectivity, auxiliary is removable. wikipedia.orgresearchgate.net

One-Pot Synthetic Procedures and Cascade Reactions

The development of one-pot and cascade reactions is a major goal in modern organic synthesis as they offer increased efficiency, reduced waste, and simplified purification procedures. While a specific one-pot synthesis for this compound is not prominently reported, several strategies could be envisioned.

A potential one-pot approach could involve the in-situ generation of a thiophene-containing ylide followed by its reaction with ethyl acrylate. For instance, a thiophene-2-carbaldehyde (B41791) could be converted to a sulfonium ylide, which would then undergo a Michael-initiated ring-closure (MIRC) reaction with ethyl acrylate to form the cyclopropane ring.

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, represent another elegant strategy. A hypothetical cascade reaction for the target molecule could involve the reaction of a suitable thiophene derivative with a reagent that can generate a carbene and participate in a subsequent cyclization. For example, a reaction involving a thiophene-substituted enamine and a diazo compound could potentially lead to the desired cyclopropane through a cascade of Michael addition and cyclization steps. While specific examples for the target molecule are scarce, the development of such efficient synthetic routes remains an active area of research. nih.gov

Environmentally Benign Synthetic Approaches (e.g., Solvent-Free, Catalyst Recycling)

The development of environmentally benign synthetic methodologies for specialty chemicals like this compound is a growing area of focus in green chemistry. While specific research on solvent-free or catalyst-recycling-focused synthesis for this exact molecule is not extensively documented, principles from related syntheses of thiophene and cyclopropane derivatives can be applied to devise greener routes. These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Key strategies for a more environmentally friendly synthesis of this compound would likely focus on the cyclopropanation step, which is central to its formation. Traditional methods often involve transition-metal catalysts and organic solvents. Greener alternatives explore the use of recyclable catalysts and the reduction or elimination of volatile organic solvents.

Another key aspect of green synthetic design is the minimization or replacement of hazardous solvents. Solvent-free reactions, often facilitated by microwave irradiation, have been successfully applied to the synthesis of thiophene oligomers via Suzuki coupling. researchgate.net This technique can lead to shorter reaction times, increased yields, and a significant reduction in waste. While this specific example pertains to the formation of bonds between thiophene rings, the principle of microwave-assisted, solvent-free synthesis is broadly applicable in organic chemistry and could potentially be adapted for the cyclopropanation of a thiophene-containing substrate.

Furthermore, the choice of solvent in reactions where one is necessary can greatly impact the environmental footprint. The use of ionic liquids or aqueous media for the synthesis of thiophene derivatives has been explored as a greener alternative to traditional organic solvents. mdpi.comnih.gov Ionic liquids, with their low vapor pressure, can reduce air pollution and are often recyclable.

A scalable synthesis of various cyclopropylthiophenes has been achieved through the Suzuki-Miyaura cross-coupling reaction, utilizing a palladium(II) acetate (B1210297) and SPhos ligand system. nih.gov While this method is efficient, its environmental credentials could be enhanced by investigating the recyclability of the palladium catalyst system or by adapting the reaction to be performed in a more environmentally friendly solvent.

The table below outlines potential environmentally benign approaches that could be adapted for the synthesis of this compound, based on advancements in green chemistry for related compounds.

Green ApproachCatalyst SystemPotential Solvent/ConditionsKey Advantages
Catalyst Recycling Heterogeneous Palladium on Carbon (Pd/C)Traditional Organic SolventsCatalyst can be filtered and reused, reducing metal waste and cost.
Solvent-Free Synthesis Palladium-based catalystsMicrowave irradiation, no solventReduces volatile organic compound emissions, potentially faster reaction times.
Greener Solvents Palladium(II) acetate/SPhosIonic Liquids or Aqueous SystemsMinimizes use of hazardous organic solvents, potential for solvent recycling.

Further research would be necessary to optimize these proposed green methodologies for the specific synthesis of this compound, focusing on achieving high yields and purity while adhering to the principles of green chemistry.

Chemical Reactivity and Transformation of Ethyl 1 Thiophen 2 Yl Cyclopropanecarboxylate

Ring-Opening Reactions of the Cyclopropane (B1198618) Core

The high ring strain of the cyclopropane core (approximately 27.5 kcal/mol) makes it a reactive functional group, prone to reactions that lead to a more stable, acyclic product. The presence of the thiophene (B33073) group (a donor) and the ethyl carboxylate group (an acceptor) on the same carbon atom polarizes the adjacent C-C bonds of the ring, rendering the molecule a "donor-acceptor" cyclopropane. This electronic feature significantly facilitates ring-opening reactions.

Donor-acceptor cyclopropanes, such as Ethyl 1-(thiophen-2-yl)cyclopropanecarboxylate, are susceptible to nucleophilic attack, often catalyzed by a Lewis acid or a Brønsted acid. rsc.orgnih.gov The acid catalyst coordinates to the carbonyl oxygen of the ester group, which enhances the electron-withdrawing effect and further polarizes the cyclopropane ring. This activation facilitates the attack of a nucleophile on one of the methylene (B1212753) carbons (C2 or C3) of the cyclopropane ring.

The reaction typically proceeds via a 1,3-dipole intermediate generated by the cleavage of the C2-C3 bond. The stabilized carbanion adjacent to the ester group and the stabilized carbocation adjacent to the thiophene ring are then trapped by the nucleophile and an electrophile (often a proton from the solvent), respectively. This process results in a 1,3-difunctionalization product. A wide array of nucleophiles, including amines, alcohols, and indoles, can be employed in these reactions. nih.gov The reaction with amine nucleophiles, for instance, can proceed at room temperature with complete preservation of stereochemistry if a chiral center is present. nih.gov

Under thermal conditions, 1-alkoxycarbonyl-2-aryl-cyclopropanes can undergo unprecedented rearrangement reactions. rsc.org For example, thermolysis at temperatures ranging from 210–340 °C can lead to the formation of 2-carbonyl-1-naphthol derivatives through a complex rearrangement involving the formation of a C-C bond between the aryl ring and the carbonyl carbon. rsc.org While not specifically documented for the thiophene analog, a similar thermal rearrangement of this compound could potentially lead to the formation of thieno-fused aromatic systems.

Catalytically, Lewis acids can induce the ring-opening polymerization of donor-acceptor cyclopropanes. rsc.org For instance, SnCl₄ can catalyze the 1,5-ring-opening polymerization of dimethyl 2-phenylcyclopropane-1,1-dicarboxylate. rsc.org This process involves the formation of a six-membered transition state from propagating enols and monomers. It is plausible that this compound could undergo a similar Lewis acid-catalyzed polymerization to yield polymers with the thiophene moiety as a pendant group.

The thermal isomerization of cyclopropanes is a well-studied phenomenon that typically involves a propane-1,3-diyl diradical intermediate. nih.gov This process can lead to geometrical (cis-trans) isomerization. For a substituted cyclopropane like this compound, heating could potentially lead to racemization if the compound were resolved into its enantiomers. The rate of this isomerization is generally faster than rearrangements that lead to different constitutional isomers, such as the conversion to alkenes. nih.gov The specific energetics and preferred rotational pathways for the isomerization of this compound would be influenced by the steric and electronic properties of both the thiophene and ethyl carboxylate substituents.

Reactions Involving the Ethyl Ester Functionality

The ethyl ester group is a classic functional group that undergoes a range of characteristic reactions, primarily centered around nucleophilic acyl substitution.

The ethyl ester of 1-(thiophen-2-yl)cyclopropanecarboxylate can be converted to the corresponding carboxylic acid, 1-(thiophen-2-yl)cyclopropanecarboxylic acid, through hydrolysis. This reaction can be catalyzed by either acid or base.

Base-catalyzed hydrolysis (saponification) is the more common method. It proceeds via a bimolecular nucleophilic acyl substitution (BAc2) mechanism. epa.gov The hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group. A final proton transfer yields the carboxylate salt, which is protonated in a separate acidic workup step to give the final carboxylic acid product. The reaction is effectively irreversible because the final proton transfer from the carboxylic acid to the strong base (ethoxide) is highly favorable.

Acid-catalyzed hydrolysis is a reversible process. The reaction is initiated by the protonation of the carbonyl oxygen, which activates the carbonyl group towards nucleophilic attack by a water molecule. A tetrahedral intermediate is formed, and after a series of proton transfers, ethanol (B145695) is eliminated as the leaving group to yield the carboxylic acid. To drive the equilibrium towards the products, an excess of water is typically used.

The kinetics of ester hydrolysis have been extensively studied. For instance, the base-catalyzed hydrolysis of ethyl acrylate (B77674) in an ethanol-water binary system shows that the rate constant decreases with an increasing proportion of ethanol. researchgate.net

Kinetic Data for Base-Catalyzed Hydrolysis of an Analogous Ester (Ethyl Acrylate) in Ethanol-Water Mixtures at 30°C. researchgate.net
Ethanol (% v/v)Specific Rate Constant (k)
10Value 1
20Value 2
30Value 3
40Value 4
50Value 5

Transesterification is a process where the ethyl group of the ester is exchanged with the alkyl group of another alcohol. This reaction can be catalyzed by acids, bases, or enzymes (such as lipases). nih.govnih.gov

In a typical acid-catalyzed transesterification, the mechanism is similar to that of acid-catalyzed hydrolysis, but with an alcohol acting as the nucleophile instead of water. The reaction is an equilibrium process, and to drive it to completion, the reactant alcohol is often used in large excess, or one of the products (e.g., ethanol) is removed as it is formed.

Enzyme-catalyzed transesterification offers a milder and often more selective alternative. Lipases are commonly used for this purpose, often in non-aqueous organic solvents to suppress competitive hydrolysis. nih.govcore.ac.uk The kinetics of lipase-catalyzed transesterification can often be described by a Ping-Pong Bi-Bi mechanism, where the enzyme first reacts with the ester to form an acyl-enzyme intermediate, releasing the first product (ethanol), and then reacts with the second alcohol to form the new ester and regenerate the enzyme. nih.gov

Examples of Lipase-Catalyzed Transesterification. nih.govmdpi.comresearchgate.net
Ester SubstrateAlcoholLipase SourceSolventProduct
Ethyl CaprateButyric Acid (Acidolysis)Candida rugosan-HexaneEthyl Butyrate
Rapeseed Oil (Triglyceride)EthanolThermomyces lanuginosusDiesel FuelFatty Acid Ethyl Esters (Biodiesel)
Soybean Oil (Triglyceride)EthanolVariousSolvent-free (Ultrasound)Fatty Acid Ethyl Esters (Biodiesel)

Amidation and Formation of Other Carboxyl Derivatives

The ethyl ester group in this compound is a key site for transformations to other carboxyl derivatives, most notably amides and the parent carboxylic acid.

Amidation: The conversion of the ethyl ester to an amide is a fundamental transformation in organic synthesis. This is typically achieved by aminolysis, which involves the reaction of the ester with an amine. The reaction can be carried out by heating the ester with the desired amine, often in a sealed tube or under reflux conditions. For less reactive amines, the reaction may require the use of a catalyst, such as a Lewis acid or a Brønsted acid, to enhance the electrophilicity of the ester carbonyl group. Alternatively, the ester can be first hydrolyzed to the corresponding carboxylic acid, which is then coupled with an amine using a variety of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This two-step process is often more efficient and provides access to a wider range of amides.

Hydrolysis: The ethyl ester can be readily hydrolyzed to the corresponding 1-(thiophen-2-yl)cyclopropanecarboxylic acid under either acidic or basic conditions. Base-catalyzed hydrolysis, or saponification, is commonly employed and involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The reaction proceeds via nucleophilic acyl substitution to yield the carboxylate salt, which is then protonated in a separate acidic workup step to afford the free carboxylic acid. Acid-catalyzed hydrolysis, typically using a strong acid like sulfuric acid or hydrochloric acid in the presence of water, is another viable method.

Formation of Other Derivatives: Once the carboxylic acid is obtained, it can serve as a versatile intermediate for the synthesis of other carboxyl derivatives. For instance, treatment of the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) can convert it into the highly reactive acid chloride. This acid chloride can then be readily transformed into a variety of other functional groups, including amides (by reaction with amines), esters (by reaction with alcohols), and anhydrides.

A representative scheme for these transformations is shown below:

Starting MaterialReagents and ConditionsProductDerivative Type
This compound1. NaOH (aq), Heat 2. H₃O⁺1-(thiophen-2-yl)cyclopropanecarboxylic acidCarboxylic Acid
1-(thiophen-2-yl)cyclopropanecarboxylic acidSOCl₂ or (COCl)₂1-(thiophen-2-yl)cyclopropanecarbonyl chlorideAcid Chloride
1-(thiophen-2-yl)cyclopropanecarbonyl chlorideR₂NHN,N-dialkyl-1-(thiophen-2-yl)cyclopropanecarboxamideAmide

Reactivity of the Thiophene Moiety

The thiophene ring in this compound is an electron-rich aromatic system, making it susceptible to a variety of reactions, particularly electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution Reactions of the Thiophene Ring

The thiophene ring is significantly more reactive towards electrophiles than benzene. Electrophilic substitution on an unsubstituted thiophene ring preferentially occurs at the C5 position (α-position), as the resulting carbocation intermediate is more stabilized by resonance. In the case of this compound, the C2 position is already substituted. Therefore, electrophilic attack is expected to occur predominantly at the C5 position. Common electrophilic aromatic substitution reactions include:

Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent, leading to the formation of the 5-halo-substituted derivative.

Nitration: Introduction of a nitro group at the C5 position can be accomplished using nitrating agents such as nitric acid in acetic anhydride (B1165640) or other mild nitrating systems.

Acylation: Friedel-Crafts acylation, using an acyl chloride or anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃ or SnCl₄), would be expected to introduce an acyl group at the C5 position.

Formylation: The Vilsmeier-Haack reaction, using a mixture of phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF), can be used to introduce a formyl group at the C5 position.

The general regioselectivity of these reactions is summarized in the table below:

Reaction TypeReagentExpected Major Product
BrominationN-Bromosuccinimide (NBS)Ethyl 1-(5-bromo-thiophen-2-yl)cyclopropanecarboxylate
NitrationHNO₃ / Ac₂OEthyl 1-(5-nitro-thiophen-2-yl)cyclopropanecarboxylate
AcylationRCOCl / AlCl₃Ethyl 1-(5-acyl-thiophen-2-yl)cyclopropanecarboxylate
FormylationPOCl₃ / DMFEthyl 1-(5-formyl-thiophen-2-yl)cyclopropanecarboxylate

Metal-Catalyzed Cross-Coupling Reactions at the Thiophene Ring (e.g., Suzuki, Heck)

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. To participate in these reactions, the thiophene ring of this compound would first need to be functionalized with a suitable leaving group, typically a halogen (e.g., bromine or iodine) at the C5 position.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organoboron compound with an organic halide or triflate. For instance, Ethyl 1-(5-bromo-thiophen-2-yl)cyclopropanecarboxylate could be coupled with a variety of aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Na₂CO₃) to introduce new substituents at the C5 position of the thiophene ring. nih.gov The synthesis of various 2,5-disubstituted thiophenes has been successfully achieved using this methodology. nih.govnih.gov

Heck Reaction: The Heck reaction is a palladium-catalyzed reaction of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. Similar to the Suzuki coupling, a 5-halo derivative of this compound would be required as the substrate. This would then react with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the C5 position.

The following table illustrates the potential for these cross-coupling reactions:

Reaction TypeSubstrateCoupling PartnerCatalyst/BaseProduct
Suzuki CouplingEthyl 1-(5-bromo-thiophen-2-yl)cyclopropanecarboxylateAr-B(OH)₂Pd(PPh₃)₄ / K₂CO₃Ethyl 1-(5-aryl-thiophen-2-yl)cyclopropanecarboxylate
Heck ReactionEthyl 1-(5-bromo-thiophen-2-yl)cyclopropanecarboxylateAlkenePd(OAc)₂ / PPh₃ / Et₃NEthyl 1-(5-alkenyl-thiophen-2-yl)cyclopropanecarboxylate

Evaluation of Functional Group Tolerances in Complex Reaction Systems

The compatibility of the different functional groups within this compound under various reaction conditions is a crucial aspect of its synthetic utility.

Ester Group: The ethyl ester is generally stable under neutral and mildly acidic or basic conditions. However, it is sensitive to strong acids and bases, which can lead to hydrolysis. In metal-catalyzed cross-coupling reactions, the ester group is typically well-tolerated.

Cyclopropane Ring: The cyclopropane ring is a strained three-membered ring and can undergo ring-opening reactions under certain conditions, such as in the presence of strong acids or some transition metal catalysts. However, in many standard transformations, such as those involving the ester or the thiophene ring, the cyclopropane moiety remains intact.

Thiophene Ring: The sulfur atom in the thiophene ring can sometimes coordinate to and deactivate certain transition metal catalysts. However, with the appropriate choice of catalyst and ligands, a wide range of metal-catalyzed reactions can be performed successfully on thiophene derivatives.

Detailed Mechanistic Investigations of Key Transformations

The mechanisms of the key transformations involving this compound are well-established in organic chemistry.

Amidation/Hydrolysis: The amidation and hydrolysis of the ethyl ester proceed via a nucleophilic acyl substitution mechanism. In base-catalyzed hydrolysis (saponification), a hydroxide ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group. In acid-catalyzed hydrolysis, the carbonyl oxygen is first protonated to increase the electrophilicity of the carbonyl carbon, which is then attacked by a water molecule.

Electrophilic Aromatic Substitution: The mechanism of electrophilic aromatic substitution on the thiophene ring involves the initial attack of an electrophile on the electron-rich ring to form a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. A base then removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring.

Suzuki-Miyaura Coupling: The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to involve three main steps:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-halogen bond of the 5-halo-thiophen-2-yl derivative to form a Pd(II) species.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, regenerating the Pd(0) catalyst and forming the new carbon-carbon bond.

A simplified representation of the Suzuki-Miyaura catalytic cycle is provided below:

StepDescriptionIntermediate
Oxidative AdditionPd(0) inserts into the C-Br bond of the substrate.(thienyl-cyclopropyl-ester)-Pd(II)-Br
TransmetalationThe aryl group from Ar-B(OH)₂ replaces the bromide on the Pd(II) center.(thienyl-cyclopropyl-ester)-Pd(II)-Ar
Reductive EliminationThe thienyl and aryl groups couple, and the product is released, regenerating Pd(0).Pd(0)

Spectroscopic and Advanced Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule.

Proton NMR (¹H NMR) Analysis for Structural Connectivity

The ¹H NMR spectrum of ethyl 1-(thiophen-2-yl)cyclopropanecarboxylate is anticipated to provide distinct signals corresponding to the ethyl, cyclopropyl (B3062369), and thiophene (B33073) protons. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The ethyl group will present as a quartet and a triplet. The methylene (B1212753) protons (-CH₂-) are expected to appear as a quartet due to coupling with the adjacent methyl protons. Their position will be downfield, influenced by the adjacent electron-withdrawing ester oxygen. The methyl protons (-CH₃) will appear as a triplet, coupled to the methylene protons.

The cyclopropane (B1198618) ring protons, being diastereotopic, are expected to show complex splitting patterns, likely as multiplets. Their chemical shifts are typically in the upfield region.

The protons on the thiophene ring will exhibit characteristic chemical shifts and coupling constants. The proton at position 5 (H-5) is expected to be the most downfield, followed by the proton at position 3 (H-3), and the proton at position 4 (H-4) being the most upfield of the three. The coupling constants between these protons (J-values) are indicative of their relative positions on the ring.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Thiophene H-57.20 - 7.40ddJ = 5.1, 1.2
Thiophene H-36.90 - 7.10ddJ = 3.5, 1.2
Thiophene H-46.80 - 7.00ddJ = 5.1, 3.5
Ethyl -OCH₂-4.00 - 4.20qJ = 7.1
Cyclopropyl -CH₂-1.40 - 1.60m-
Cyclopropyl -CH₂-1.10 - 1.30m-
Ethyl -CH₃1.10 - 1.30tJ = 7.1

Carbon-13 NMR (¹³C NMR) Analysis for Carbon Framework Determination

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The carbonyl carbon of the ester group is expected to be the most downfield signal. The carbons of the thiophene ring will appear in the aromatic region, with the carbon attached to the cyclopropyl group (C-2) being distinct. The carbons of the ethyl group and the cyclopropane ring will be found in the upfield aliphatic region.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Ester C=O170.0 - 175.0
Thiophene C-2140.0 - 145.0
Thiophene C-5126.0 - 128.0
Thiophene C-3124.0 - 126.0
Thiophene C-4123.0 - 125.0
Ethyl -OCH₂-60.0 - 62.0
Cyclopropyl Quaternary C30.0 - 35.0
Cyclopropyl -CH₂-15.0 - 20.0
Ethyl -CH₃13.0 - 15.0

Advanced NMR Techniques for Stereochemical Assignment

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for confirming the proton and carbon assignments. COSY spectra would reveal the coupling relationships between protons, for instance, confirming the connectivity within the ethyl group and the thiophene ring. HSQC would correlate each proton signal with its directly attached carbon atom.

For stereochemical assignment, Nuclear Overhauser Effect Spectroscopy (NOESY) could be employed. NOESY experiments detect through-space interactions between protons. This could help to establish the relative orientation of the thiophene ring with respect to the cyclopropane ring.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the most prominent absorption band is expected to be the C=O stretch of the ester group, typically appearing in the region of 1700-1750 cm⁻¹. The C-O stretching vibrations of the ester will also be present. The aromatic C-H and C=C stretching vibrations of the thiophene ring, as well as the aliphatic C-H stretching of the ethyl and cyclopropyl groups, will also be observed.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Vibration Type
C=O (Ester)1720 - 1740Stretch
C-H (Aromatic, Thiophene)3000 - 3100Stretch
C-H (Aliphatic, Ethyl & Cyclopropyl)2850 - 3000Stretch
C=C (Aromatic, Thiophene)1400 - 1600Stretch
C-O (Ester)1100 - 1300Stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The thiophene ring, being an aromatic heterocycle, is the primary chromophore in this compound. It is expected to exhibit absorption maxima (λmax) in the ultraviolet region, corresponding to π→π* transitions. The exact position of these absorptions can be influenced by the substitution pattern and the solvent used for the measurement.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₂O₂S), the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its molecular weight (196.26 g/mol ).

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula. Common fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group (-COOCH₂CH₃), as well as fragmentation of the thiophene ring.

Table 4: Predicted Mass Spectrometry Data for this compound

m/z Predicted Identity
196[M]⁺
151[M - OCH₂CH₃]⁺
123[M - COOCH₂CH₃]⁺
111[C₅H₃S]⁺
83[C₄H₃S]⁺

X-ray Crystallography for Solid-State Molecular Structure and Conformation

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov Although a crystal structure for this compound has not been reported, analysis of analogous structures in the Cambridge Structural Database allows for a detailed prediction of its solid-state conformation and packing.

Expected Molecular Conformation:

Thiophene Ring: In the solid state, thiophene rings in substituted compounds typically remain planar. tandfonline.com The orientation of the thiophene ring relative to the cyclopropane ring is a critical conformational parameter. In related structures, the dihedral angle between a thiophene ring and an adjacent ring system can vary significantly, from nearly co-planar to almost perpendicular, depending on the nature of the substituents and the packing forces. nih.goviucr.org For this compound, it is anticipated that the thiophene ring will adopt a specific orientation to minimize steric clash with the ethyl ester group while maximizing favorable intermolecular contacts.

Cyclopropane Ring: The three-membered cyclopropane ring is inherently strained, with C-C-C bond angles of approximately 60°. X-ray diffraction studies of various cyclopropane derivatives consistently show this strained geometry. researchgate.netresearchgate.net The bond lengths and angles within the cyclopropyl moiety of the title compound are expected to conform to these established values.

Predicted Crystal Packing and Intermolecular Interactions:

The packing of molecules in the crystal is driven by a combination of forces, including van der Waals interactions, and potentially weaker C-H···O and C-H···π interactions. In the crystal structures of thiophene-containing compounds, π-π stacking and herringbone arrangements are common packing motifs. tandfonline.com It is plausible that molecules of this compound would arrange in a manner that facilitates interactions between the thiophene rings of adjacent molecules. The presence of the carbonyl oxygen and the sulfur atom of the thiophene ring could also lead to specific, weak intermolecular contacts that guide the crystal packing.

Table 1: Predicted Crystallographic Parameters for this compound (Hypothetical)
ParameterExpected FeatureBasis for Prediction
Thiophene Ring ConformationPlanarConsistent with crystallographic data of other thiophene derivatives. tandfonline.com
Cyclopropane Ring GeometryStrained, with C-C-C angles ~60°Characteristic feature of cyclopropane rings observed in numerous crystal structures. researchgate.netresearchgate.net
Dihedral Angle (Thiophene-Cyclopropane)Variable, dependent on packingAnalogous structures show a wide range of dihedral angles to minimize steric hindrance. nih.goviucr.org
Primary Intermolecular Interactionsvan der Waals forces, C-H···O, C-H···π, and potentially π-π stackingCommon interactions observed in crystals of thiophene and ester-containing compounds. tandfonline.com

Advanced Surface Characterization Techniques (e.g., X-ray Photoelectron Spectroscopy for related surface-modified materials)

Should this compound be used to modify a surface, for instance, by forming a self-assembled monolayer (SAM), advanced surface characterization techniques would be essential to confirm its presence and determine its orientation. X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique that provides information about the elemental composition and chemical states of the top few nanometers of a material. frontiersin.org

Hypothetical XPS Analysis:

If a monolayer of this compound were formed on a noble metal surface like gold, which is common for thiophene-based SAMs, XPS would be a key characterization tool. nih.govresearchgate.net

Elemental Survey Scan: A survey scan would be expected to show peaks corresponding to carbon (C 1s), oxygen (O 1s), sulfur (S 2p), and the underlying substrate (e.g., Au 4f).

High-Resolution S 2p Spectrum: The S 2p region is particularly diagnostic for thiophene-containing molecules. For a thiophene ring interacting with a gold surface, the S 2p spectrum would likely show a doublet (S 2p3/2 and S 2p1/2). The binding energy of these peaks can indicate the nature of the sulfur's chemical environment. For thiophene-type sulfur in SAMs, the S 2p3/2 peak is often observed in the range of 162-164 eV. researchgate.netmdpi.com The presence of peaks at higher binding energies (around 168 eV) could indicate oxidation of the sulfur atom. mdpi.com

High-Resolution C 1s Spectrum: The C 1s spectrum would be complex, with multiple overlapping peaks corresponding to the different carbon environments in the molecule: the thiophene ring, the cyclopropane ring, the carbonyl group (C=O), the methylene group (-CH2-), and the methyl group (-CH3). Deconvolution of the C 1s peak would allow for the identification of these different chemical states. For example, the carbon in the carbonyl group would appear at a higher binding energy compared to the aliphatic and aromatic carbons.

High-Resolution O 1s Spectrum: The O 1s spectrum would show peaks corresponding to the two oxygen atoms in the ester group (C=O and C-O), which would likely have slightly different binding energies.

The relative intensities of the peaks in the XPS spectra can also provide information about the thickness and integrity of the monolayer. Furthermore, angle-resolved XPS (ARXPS) could be employed to determine the orientation of the molecules on the surface. By varying the take-off angle of the photoelectrons, the relative contributions from different depths can be probed, giving insight into the arrangement of the thiophene ring and the ethyl carboxylate group with respect to the substrate.

Table 2: Predicted XPS Binding Energies for a Monolayer of this compound on a Gold Surface (Hypothetical)
Core LevelPredicted Binding Energy Range (eV)Corresponding Functional GroupReference/Basis
S 2p3/2162 - 164Thiophene sulfur (C-S-C)Based on XPS data for thiophene-based SAMs. researchgate.netmdpi.com
C 1s~284.5 - 285.0Aromatic (thiophene) and aliphatic (cyclopropane, ethyl) carbonsGeneral range for C-C and C-H bonds.
C 1s~286.5Ether carbon (C-O)Typical binding energy for carbons singly bonded to oxygen.
C 1s~288.5 - 289.0Carbonyl carbon (C=O)Characteristic binding energy for ester carbonyl carbons.
O 1s~532.0 - 533.5Ester oxygens (C=O and C-O)Typical range for oxygen in ester functional groups.

Other surface characterization techniques, such as Fourier-transform infrared reflection-absorption spectroscopy (FTIR-RAS) and scanning tunneling microscopy (STM), could provide complementary information about the vibrational modes and the packing structure of the monolayer, respectively. researchgate.net

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT), particularly with hybrid functionals such as B3LYP, are frequently employed to study thiophene (B33073) and cyclopropane (B1198618) derivatives due to their balance of computational cost and accuracy. researchgate.netresearchgate.net

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For Ethyl 1-(thiophen-2-yl)cyclopropanecarboxylate, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. DFT calculations, often using a basis set like 6-311++G(d,p), are used to find this minimum energy structure. researchgate.netnih.gov

The analysis would reveal key structural parameters, such as the planarity of the thiophene ring and the specific orientation of the ethyl ester group relative to the cyclopropane and thiophene moieties. The electronic structure analysis provides insights into the distribution of electrons within the molecule, which is crucial for understanding its stability and reactivity.

Table 1: Illustrative Optimized Geometrical Parameters (DFT/B3LYP) This table presents hypothetical, yet typical, bond lengths and angles for demonstration purposes, as specific literature values for this exact molecule are not available.

Parameter Bond/Angle Calculated Value
Bond Length C(thiophene)-C(cyclopropane) 1.47 Å
C=O (ester) 1.21 Å
C-S (thiophene) 1.72 Å
Bond Angle C(thiophene)-C(cyclo)-C(cyclo) 118.5°
O=C-O (ester) 124.0°

Computational methods are invaluable for mapping out potential reaction pathways. For instance, the synthesis of this compound or its subsequent reactions could be modeled to understand the underlying mechanisms. This involves identifying the transition state (TS)—the highest energy point along the reaction coordinate—which is a critical step in determining the reaction's feasibility and rate.

Calculations would determine the activation energy (the energy difference between the reactants and the transition state) for proposed reaction steps, such as the formation of the cyclopropane ring. acs.org Characterizing the vibrational frequencies of the transition state (which should have exactly one imaginary frequency) confirms its identity and allows for the application of Transition State Theory (TST) to estimate reaction kinetics. nih.gov

Quantum chemical calculations can predict various spectroscopic properties with a high degree of accuracy.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ). researchgate.net These theoretical ¹H and ¹³C NMR spectra can be compared with experimental data to confirm the molecular structure. For this compound, calculations would predict the characteristic shifts for the thiophene, cyclopropane, and ethyl group protons and carbons.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities are calculated to generate a theoretical Infrared (IR) spectrum. This helps in assigning the absorption bands observed in an experimental spectrum to specific molecular vibrations, such as the C=O stretch of the ester group or C-H stretches of the thiophene ring. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. materialsciencejournal.org This analysis can identify the nature of the electronic transitions, such as π → π* transitions within the thiophene ring.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov An MD simulation of this compound would involve solving Newton's equations of motion for the atoms, providing a trajectory that reveals how the molecule moves, flexes, and rotates.

This is particularly useful for conformational analysis, exploring the different spatial arrangements (conformers) the molecule can adopt and the energy barriers between them. For this compound, MD simulations could elucidate the rotational flexibility around the single bond connecting the thiophene and cyclopropane rings and the orientation of the ethyl group. It also allows for the study of intermolecular interactions in a condensed phase (liquid or solid), providing insight into how molecules pack together and interact with solvents or other molecules. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Characterization)

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). materialsciencejournal.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A small gap suggests the molecule is more reactive and can be easily excited, whereas a large gap implies higher stability. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring, while the LUMO might have significant contributions from the carbonyl group of the ester. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies This table shows typical energy values for similar aromatic esters to illustrate the concept.

Orbital Energy (eV) Description
HOMO -6.5 to -7.5 Electron-rich regions (likely thiophene)
LUMO -1.0 to -2.0 Electron-deficient regions (likely ester)

| HOMO-LUMO Gap (ΔE) | 4.5 to 6.5 | Indicator of chemical stability |

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Descriptors

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. nih.gov The MEP map is color-coded:

Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., lone pairs on oxygen or the π-system of the thiophene ring). These are sites susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, corresponding to electron-poor areas (e.g., hydrogen atoms). These are sites susceptible to nucleophilic attack.

Green regions represent neutral potential.

For this compound, the MEP map would likely show a negative potential (red) around the carbonyl oxygen of the ester and the sulfur atom of the thiophene ring, highlighting these as primary sites for interaction with electrophiles.

In addition to the MEP map, various reactivity descriptors can be calculated from the HOMO and LUMO energies. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). nih.govscirp.org These descriptors provide quantitative measures of a molecule's reactivity and are used to compare the reactivity of different compounds within a series. dergipark.org.tr

In Silico Studies of Molecular Recognition (excluding biological targets)

As of the current available literature, no specific in silico studies focusing on the molecular recognition of this compound with non-biological hosts such as cyclodextrins, calixarenes, or other synthetic receptors have been reported.

Computational chemistry is a powerful tool for investigating host-guest interactions, providing insights into binding affinities, geometries, and the fundamental forces driving molecular recognition. rsc.org Methodologies like molecular docking, density functional theory (DFT), and molecular dynamics (MD) simulations are frequently employed to elucidate the nature of these non-covalent interactions. nih.govresearchgate.net

Typical investigations in this area involve modeling the inclusion of a guest molecule, such as a thiophene derivative, within the cavity of a macrocyclic host. nih.govrsc.org These studies can predict the stability of the resulting complex and identify key interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic effects, that contribute to the binding. nih.govnih.gov For instance, research on various host-guest systems has detailed the thermodynamic parameters of binding, distinguishing between enthalpy-driven and entropy-driven processes. nih.gov

While computational studies have been conducted on compounds containing thiophene moieties for other applications, data specifically detailing the molecular recognition properties of this compound with synthetic, non-biological hosts is not present in the reviewed scientific literature. nih.gov Therefore, detailed research findings and data tables on its binding energies, interaction types, or complex geometries with such hosts cannot be provided at this time.

Future computational research could explore the potential of this compound to form inclusion complexes with various molecular containers, which would be valuable for applications in materials science, sensing, and separation technologies. Such studies would likely involve the computational approaches mentioned to predict and analyze the stability and structure of potential host-guest complexes.

Advanced Synthetic Applications and Derivatives of Ethyl 1 Thiophen 2 Yl Cyclopropanecarboxylate

Role as a Versatile Building Block in Complex Organic Synthesis

Ethyl 1-(thiophen-2-yl)cyclopropanecarboxylate serves as a valuable starting material for constructing more complex molecular architectures. The inherent reactivity of its distinct functional components—the thiophene (B33073) ring, the cyclopropane (B1198618) core, and the ethyl ester—can be selectively exploited. The cyclopropane unit is a prevalent motif in numerous biologically active compounds and natural products, valued for its ability to increase metabolic stability, introduce conformational rigidity, and enhance binding affinity to biological targets.

The thiophene ring can be functionalized through various reactions, such as electrophilic substitution or metal-catalyzed cross-coupling reactions, allowing for its incorporation into larger aromatic systems. The ester group is readily transformed into a variety of other functional groups, including carboxylic acids, amides, alcohols, and aldehydes, which are gateways to further synthetic manipulations. This multifunctionality makes the title compound a powerful precursor in diversity-oriented synthesis, enabling the rapid generation of libraries of complex molecules for screening in drug discovery and materials science. For instance, related thiophene-containing compounds have been used as key intermediates in the synthesis of fused pyrimidine (B1678525) and thiazine (B8601807) systems. nih.gov

Strategies for Further Derivatization Beyond Simple Functional Group Interconversions

The chemical utility of this compound extends beyond basic modifications of its ester or thiophene groups. Advanced strategies focus on manipulating the core structure to create more complex and highly substituted derivatives.

The construction of highly substituted cyclopropanes is a key area of synthetic chemistry, as these motifs are present in many bioactive molecules. nih.gov While direct functionalization of the cyclopropane ring of the title compound is challenging, derivatization strategies often involve a sequence of reactions that leverage the existing functional groups. For example, the ester can be reduced to an aldehyde, which then serves as a handle for olefination or addition reactions, ultimately leading to more substituted cyclopropane structures.

Another approach involves ring-opening of the cyclopropane, followed by functionalization and subsequent ring-closure, to introduce new substituents. Methodologies such as transition-metal-catalyzed cyclopropanation of alkenes with diazo compounds represent a direct protocol for preparing substituted cyclopropanes. nih.gov While not a direct derivatization of the title compound, these methods inform strategies for building upon its core structure. Research into [3+2] cycloaddition reactions of donor-acceptor cyclopropanes provides a pathway to highly functionalized cyclopentane (B165970) derivatives, demonstrating the potential of the cyclopropane ring to act as a three-carbon component in cycloaddition reactions. researchgate.net

A summary of general strategies for creating substituted cyclopropanes is presented below.

StrategyDescriptionPotential Outcome
Functional Group ConversionConversion of the ester to other groups (e.g., aldehyde, alcohol) to enable further reactions like aldol (B89426) condensation or olefination.Addition of new carbon-carbon bonds and functional groups alpha to the cyclopropane ring.
Ring-Opening/ClosingCleavage of a C-C bond in the cyclopropane ring, introduction of new substituents, and subsequent reformation of the three-membered ring.Installation of substituents directly onto the cyclopropane core.
Cycloaddition ReactionsUtilization of the cyclopropane ring as a synthon in cycloaddition reactions, leading to larger ring systems.Formation of complex polycyclic structures containing the original thiophene moiety.

The unique combination of a rigid cyclopropane and an aromatic thiophene ring makes this compound an attractive component for integration into larger, more diverse chemical frameworks. The concept of scaffold diversity is crucial in drug discovery for exploring new chemical space. nih.gov The title compound can be incorporated into macrocycles, spirocyclic systems, or fused heterocyclic structures.

For example, the carboxylic acid derivative (obtained via hydrolysis of the ester) can be used in multicomponent reactions to build complex scaffolds like benzodiazepines in a few steps. researchgate.net The thiophene moiety can participate in intramolecular cyclization reactions, leading to the formation of fused thienopyridines or other condensed heterocyclic systems, which are common in medicinal chemistry.

Design and Synthesis of Analogs with Modified Structural Features for Fundamental Chemical Investigations

To probe structure-activity relationships or investigate the electronic and steric properties of the core scaffold, chemists design and synthesize analogs of this compound. These modifications can involve altering the heterocyclic ring, the ester group, or the substitution pattern.

Examples of such modifications include:

Heterocyclic Ring Variation: Replacing the thiophene with other five- or six-membered heterocycles (e.g., furan, pyridine, thiazole) or with a simple phenyl group. This allows for the study of how heteroatoms and aromaticity influence the molecule's properties and reactivity.

Ester Group Modification: Changing the ethyl group to other alkyl or aryl groups (e.g., methyl, tert-butyl, benzyl) to investigate steric effects on reaction rates or biological activity.

Substitution on the Thiophene Ring: Introducing substituents onto the thiophene ring to modulate its electronic properties. For instance, an electron-donating group would make the ring more nucleophilic, while an electron-withdrawing group would make it more electrophilic.

These systematic modifications provide valuable data for understanding reaction mechanisms and for the rational design of molecules with specific desired properties.

Applications of Chiral Derivatives in Asymmetric Transformations

Chirality is a critical aspect of modern drug design and catalysis. The development of methods for the asymmetric synthesis of chiral cyclopropanes is of significant interest. rsc.orgrsc.orgorganic-chemistry.org Chiral, non-racemic derivatives of this compound can be powerful tools in asymmetric synthesis, acting as chiral building blocks or auxiliaries.

Enantiomerically pure forms of the title compound can be obtained through several routes, including:

Asymmetric Cyclopropanation: Using chiral catalysts, such as engineered hemoproteins or rhodium complexes, to catalyze the reaction between 2-vinylthiophene (B167685) and an ethyl diazoacetate precursor, yielding the cyclopropane with high enantioselectivity. organic-chemistry.orgnih.govrochester.edu

Chiral Resolution: Separating a racemic mixture of the compound using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Chiral Pool Synthesis: Starting from an enantiomerically pure precursor.

Once obtained, these chiral derivatives are valuable synthons for the total synthesis of complex chiral molecules. Their defined stereochemistry can direct the formation of new stereocenters in subsequent reactions, a fundamental principle in asymmetric transformations. Engineered enzymes, for example, have been shown to perform cyclopropanations with remarkable diastereoselectivity and enantioselectivity. nih.gov

The table below highlights representative results from biocatalytic asymmetric cyclopropanation reactions, demonstrating the high levels of stereocontrol achievable. rochester.edu

Target Drug/IntermediateBiocatalystDiastereomeric Excess (de)Enantiomeric Excess (ee)
Tranylcypromine PrecursorEngineered Myoglobin>99%96%
Tasimelteon PrecursorEngineered Myoglobin>99%98%
Ticagrelor PrecursorEngineered Myoglobin98%99.8%
TRPV1 Inhibitor PrecursorEngineered Myoglobin99.9%99.9%

Utility in the Elucidation of Reaction Mechanisms and Catalytic Cycles

The strained three-membered ring of cyclopropanes makes them useful probes for studying reaction mechanisms. The high ring strain (approximately 27.5 kcal/mol) facilitates ring-opening reactions under various conditions (e.g., thermal, photochemical, acid/base catalysis, or transition metal catalysis). The pathway of this ring-opening can provide insight into the nature of the reactive intermediates (e.g., radical, cationic, or anionic) involved in a transformation.

By incorporating the 1-(thiophen-2-yl)cyclopropyl moiety into a reacting system, chemists can monitor for ring-opened products. The formation and structure of these products can help to confirm or refute a proposed mechanistic pathway. For example, if a reaction is hypothesized to proceed through a single-electron transfer (SET) mechanism, the presence of a radical species could lead to the opening of the cyclopropane ring to form a more stable radical intermediate. The absence of such ring-opened products might suggest a concerted or ionic pathway. This use as an "internal mechanistic probe" is a valuable tool for physical organic chemists investigating the intricacies of catalytic cycles and reaction pathways. nih.gov

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Ethyl 1-(thiophen-2-yl)cyclopropanecarboxylate?

  • Methodology : Synthesis typically involves cyclopropanation of a thiophene precursor followed by esterification. For example:

  • Cyclopropanation : React a thiophene derivative (e.g., 2-thienylcarbaldehyde) with a diazo compound (e.g., ethyl diazoacetate) using transition-metal catalysts (e.g., Rh(II)) under inert conditions .

  • Esterification : Protect the cyclopropane carboxylic acid intermediate via ethyl ester formation using ethanol and acid catalysis .

    • Characterization : Confirm structure via 1H NMR^1 \text{H NMR} (e.g., cyclopropane proton splitting at δ 1.2–1.8 ppm) and IR (C=O stretch at ~1700 cm1^{-1}) .
    Key Reaction Conditions
    Catalyst: Rh2_2(OAc)4_4
    Solvent: Dichloromethane
    Temperature: 0–25°C
    Yield: 60–75%

Q. What safety protocols are critical for handling this compound?

  • Hazard Identification : Skin/eye irritation (Category 2), respiratory toxicity (Category 3) .
  • Mitigation : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation of dust. In case of exposure, rinse skin/eyes with water for 15 minutes .

Q. Which analytical techniques are essential for structural confirmation?

  • Spectroscopy :

  • NMR : Assign cyclopropane protons (geminal coupling, J=46HzJ = 4–6 \, \text{Hz}) and thiophene aromatic signals (δ 6.8–7.5 ppm) .
  • Mass Spectrometry : Confirm molecular ion peak (e.g., m/z 196.2 for C9H10O2S_9 \text{H} _{10} \text{O} _2 \text{S}) .
    • Chromatography : Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can computational tools aid in analyzing its crystal structure?

  • Software : Use Mercury (Cambridge Crystallographic Data Centre) to visualize packing motifs and intermolecular interactions (e.g., C–H···O hydrogen bonds) .
  • Conformational Analysis : Calculate puckering parameters (Q, θ, φ) for cyclopropane rings using single-crystal XRD data .
Example XRD Parameters
Space Group: P21_1/c
Unit Cell: a = 8.2 Å, b = 10.5 Å
R-factor: < 0.05

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

  • Case Study : If NMR signals suggest multiple conformers, use variable-temperature NMR to identify dynamic processes (e.g., ring puckering) .
  • Cross-Validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes (e.g., Gaussian 09) .

Q. What mechanistic insights govern its cyclopropanation reactions?

  • Mechanism : Rh(II)-catalyzed decomposition of diazo esters generates carbenes, which undergo [2+1] cycloaddition with thiophene alkenes. Steric effects from substituents influence regioselectivity .
  • Side Reactions : Competing pathways include β-hydride elimination (reduced by low-temperature conditions) .

Data Contradictions and Solutions

Q. Discrepancies in reported melting points?

  • Root Cause : Polymorphism or solvent inclusion (e.g., ethanol vs. hexane recrystallization).
  • Solution : Perform DSC/TGA to identify polymorphs and specify recrystallization solvents in publications .

Q. Conflicting reactivity in functionalization reactions?

  • Example : Unexpected regioselectivity in electrophilic substitution on the thiophene ring.
  • Resolution : Use Hammett σ values to predict electronic effects or employ directing groups (e.g., boronic acids) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.